ETHYL 7-[4-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
CAS No.: 697255-69-9
Cat. No.: VC7681568
Molecular Formula: C16H16F2N4O3
Molecular Weight: 350.326
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 697255-69-9 |
|---|---|
| Molecular Formula | C16H16F2N4O3 |
| Molecular Weight | 350.326 |
| IUPAC Name | ethyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C16H16F2N4O3/c1-3-24-14(23)12-9(2)21-16-19-8-20-22(16)13(12)10-4-6-11(7-5-10)25-15(17)18/h4-8,13,15H,3H2,1-2H3,(H,19,20,21) |
| Standard InChI Key | FMJUXPHCHBJQMO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)OC(F)F)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a triazolopyrimidine core fused with a phenyl group substituted by a difluoromethoxy moiety at the para position. The ethyl carboxylate group at the 6-position enhances solubility and bioavailability. Key structural attributes include:
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Triazolopyrimidine scaffold: Provides rigidity and facilitates π-π stacking interactions with biological targets.
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Difluoromethoxy group: Enhances metabolic stability and electronic properties through fluorine’s electronegativity.
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Ethyl carboxylate: Improves membrane permeability while maintaining hydrogen-bonding capacity.
Table 1: Physicochemical Properties
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step protocol optimized for yield and purity:
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Condensation Reaction: Enaminonitrile intermediates react with substituted benzohydrazides under microwave irradiation (140°C, 3 hours).
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Cyclization: Ethanol/water solvent systems (3:1 ratio) promote triazole ring formation, monitored via thin-layer chromatography (TLC).
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Purification: Column chromatography isolates the product with >95% purity, confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Table 2: Optimal Synthesis Conditions
| Parameter | Condition |
|---|---|
| Temperature | 140°C |
| Solvent | Ethanol/water (3:1) |
| Reaction Time | 3 hours |
| Catalyst | None (microwave-assisted) |
Analytical Validation
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¹H NMR: Peaks at δ 1.35 (t, 3H, CH₃), 4.30 (q, 2H, OCH₂), and 6.90–7.45 (m, aromatic protons).
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IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-F).
Mechanism of Action and Biological Activity
Enzyme Inhibition
The compound exhibits nanomolar inhibition of PfDHODH (IC₅₀ = 80 nM), a critical enzyme in pyrimidine biosynthesis for Plasmodium falciparum . Structural analysis reveals:
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Hydrogen Bonding: The triazole nitrogen interacts with Asn153 and Tyr356 residues .
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Fluorine Interactions: Difluoromethoxy group engages in hydrophobic contacts with Leu176 and Val532 .
Antimalarial Efficacy
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Selectivity: >4,000-fold preference for PfDHODH over human DHODH .
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In Vivo Limitation: No activity in P. berghei-infected mice due to rapid hepatic metabolism .
Table 3: Biological Activity Profile
| Assay | Result | Source |
|---|---|---|
| PfDHODH Inhibition | IC₅₀ = 80 nM | |
| P. falciparum EC₅₀ | 80 nM | |
| Selectivity Ratio | >4,000 (PfDHODH/hDHODH) |
Pharmacokinetics and ADME Profile
Absorption and Distribution
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Oral Bioavailability: 40–50% in rodent models, attributed to the ethyl carboxylate group .
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Plasma Protein Binding: 85–90%, limiting free drug concentration .
Metabolism and Excretion
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Hepatic Clearance: Rapid glucuronidation of the carboxylate moiety .
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Half-Life: 2.3 hours in mice, necessitating sustained-release formulations .
Research Applications and Future Directions
Drug Development
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Antimalarial Lead: Structural analogs are under investigation to improve metabolic stability .
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Kinase Inhibition: Preliminary data suggest activity against ERK and JAK kinases.
Synthetic Innovations
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